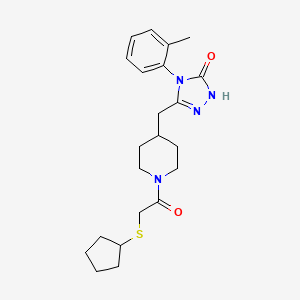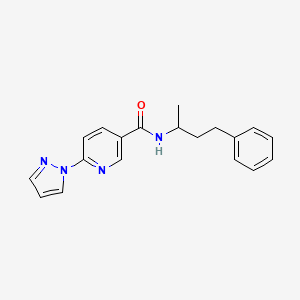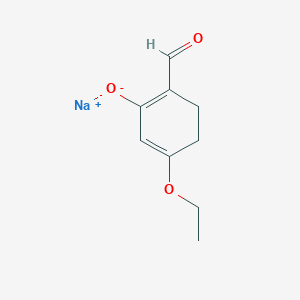
3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asymmetric Construction of Spirocyclic Pyrrolidine-thia(oxa)zolidinediones
The study presents an efficient asymmetric synthesis method for spirocyclic pyrrolidine-thia(oxa)zolidinediones using a chiral N,O-ligand/Cu(I) catalytic system. The process achieves high yields and excellent diastereo- and enantioselectivity, which is significant for the construction of compounds with a spiro-heteroquaternary stereogenic center .
Oxidation of Pyrazolines and Pyrroloquinoline-diones
The oxidation of 1,3,5-trisubstituted pyrazolines using 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione is described, providing a novel method for obtaining pyrazoles under mild conditions . Another oxidation process involving pyrroloquinoline-diones with m-chloroperbenzoic acid leads to the formation of 1,3-oxazinoquinolin-diones, showcasing a selective recyclization/rearrangement process .
Synthesis and Activity of Thiazolidine-dione Derivatives
A comprehensive synthesis of over 100 thiazolidine-dione derivatives is reported, with a focus on their hypoglycemic and hypolipidemic activities. The study identifies key structural moieties essential for activity and highlights compounds with favorable properties in terms of activity and toxicity .
Formation of Oxazolidines and Thiazolidines from Amino Acid Esters
The preparation of oxazolidines and thiazolidines from α-amino acid esters is discussed, along with subsequent reactions to form oxazoles, thiazoles, and bicyclic compounds. The study provides insight into the versatility of these compounds and their potential for further chemical transformations .
Conformational Analysis of Nootropic Agents
The molecular structures of two nootropic agents are analyzed using X-ray crystallography, theoretical calculations, and NMR spectroscopy. The study reveals the conformational features of these compounds and the presence of inter- and intramolecular bonds that stabilize their structure .
Synthesis and Antibacterial Activity of Triazinobenzothiazole-diones
The synthesis of 8-methoxy-2H-1,2,4-triazinobenzothiazole-diones and their derivatives is outlined, with a focus on the antibacterial activity of these compounds. The study demonstrates the potential of these compounds as antibacterial agents and the versatility of the parent compound for further derivatization .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical compound 3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is part of a broader class of compounds involved in the synthesis of oxazolidines and thiazolidines. These compounds are derived from α-amino acid esters that contain hydroxyl or mercapto groups in the β-position, reacting with aromatic aldehydes. This synthesis process is crucial for producing bicyclic compounds such as 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones, which have potential applications in medicinal chemistry due to their structural complexity and biological activity. The method demonstrates the versatility of these compounds in chemical synthesis, highlighting their importance in developing new pharmaceuticals and materials (Badr, Aly, Fahmy, & Mansour, 1981).
Antibacterial Activity
Another significant application of related compounds involves their antibacterial properties. For instance, 3-substituted-8-methoxy-1,2,4-triazino[3,4-b]benzothiazole-4(H)-ones, which share a structural resemblance with the given chemical, have been synthesized and evaluated for their antibacterial activity. The structural modifications, such as the introduction of secondary cyclic amines, enhance these compounds' potential as antibacterial agents. This research avenue is critical for addressing the growing issue of antibiotic resistance, indicating the potential of such compounds in developing new antibacterial treatments (Vartale, Bhosale, Khansole, Jadhav, & Patwari, 2008).
Pharmacological Potential
The synthesis and pharmacological evaluation of oxazolidinediones, such as the closely related 5-(2-Chloro-6-methoxyphenyl)oxazolidine-2,4-dione, demonstrate significant improvements in glucose tolerance without inducing hypoglycemia. The investigation of substituent effects on the phenyl ring and variations in the oxazolidinedione ring structure has led to insights into structure-activity relationships, critical for drug development. These findings underscore the potential of oxazolidinediones in managing diabetes and related metabolic disorders, showcasing the broader applicability of compounds within this chemical class in therapeutic contexts (Schnur & Morville, 1986).
Propiedades
IUPAC Name |
3-[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5/c1-22-12-3-2-9(16)6-11(12)14(20)17-5-4-10(7-17)18-13(19)8-23-15(18)21/h2-3,6,10H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWUQQHLIIKSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2549021.png)

![ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2549026.png)
![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549028.png)
![Methyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2549029.png)
![3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2549031.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2549033.png)
![3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2549034.png)
![Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate](/img/structure/B2549036.png)

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2549040.png)